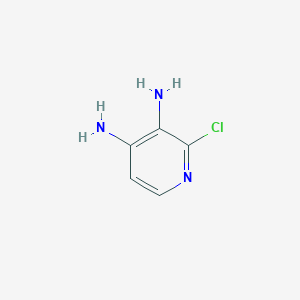

2-Chloropyridine-3,4-diamine

Description

Strategic Importance in Organic Synthesis

The strategic value of 2-Chloropyridine-3,4-diamine in organic synthesis stems from its nature as a versatile and multi-functional building block. smolecule.com The presence of three distinct reactive sites on one molecule allows for a wide range of chemical transformations. vulcanchem.com

The two amino groups can participate in condensation reactions to form new carbon-carbon bonds. smolecule.com Furthermore, these amine functionalities can undergo typical reactions such as acylation to form amides or alkylation. vulcanchem.com The adjacent positioning of the diamines is particularly useful for the construction of fused heterocyclic systems, which are common motifs in pharmacologically active compounds.

The chlorine atom at the 2-position is a key feature, as this site is activated towards nucleophilic aromatic substitution. vulcanchem.com This reactivity is enhanced by the electron-withdrawing effect of the pyridine (B92270) nitrogen atom. vulcanchem.com Consequently, the chlorine can be selectively displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. smolecule.com This compound is also a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are powerful methods for forming carbon-nitrogen bonds. vulcanchem.com

This multi-faceted reactivity makes this compound a crucial intermediate in the synthesis of complex molecules, including bioactive compounds for the pharmaceutical and agrochemical industries. smolecule.com Its utility is particularly noted in research and development settings for creating novel materials and for structure-activity relationship studies in medicinal chemistry. smolecule.comvulcanchem.com

Context within Pyridine Chemistry and Heterocyclic Science

Within the broader fields of pyridine and heterocyclic chemistry, this compound is classified as a halogenated pyridine derivative. matrix-fine-chemicals.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. Pyridine, an aromatic heterocycle, is a core structure in numerous natural products and synthetic drugs.

The specific substitution pattern of this compound distinguishes it from other pyridine analogs. smolecule.com The combination of electron-donating amino groups and an electron-withdrawing halogen atom on the pyridine ring creates a unique electronic profile that dictates its chemical behavior. The activation of the 2-position by the ring nitrogen is a classic feature of pyridine chemistry, making 2-halopyridines important precursors. vulcanchem.com The presence of the diamino groups in the 3 and 4-positions further influences the molecule's reactivity and provides handles for subsequent cyclization reactions, for instance, in the formation of triazolopyridine derivatives through nitration processes. researchgate.net This unique combination of features enhances its potential as a versatile intermediate in the synthesis of a wide array of more complex heterocyclic structures. smolecule.com

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | matrix-fine-chemicals.com |

| CAS Number | 39217-08-8 | matrix-fine-chemicals.comlookchem.com |

| Molecular Formula | C₅H₆ClN₃ | smolecule.commatrix-fine-chemicals.comlookchem.com |

| Molecular Weight | 143.57 g/mol | smolecule.commatrix-fine-chemicals.comsigmaaldrich.com |

| Melting Point | 158-163 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Compound Identifiers

| Identifier Type | Value | Source(s) |

| SMILES | C1=CN=C(C(=C1N)N)Cl | smolecule.com |

| InChI | 1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9) | sigmaaldrich.com |

| InChI Key | PWOIYBVEDIFBEO-UHFFFAOYSA-N | smolecule.commatrix-fine-chemicals.comsigmaaldrich.com |

| MDL Number | MFCD07363739 | sigmaaldrich.comamerigoscientific.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOIYBVEDIFBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301412 | |

| Record name | 2-chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39217-08-8 | |

| Record name | 39217-08-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloropyridine 3,4 Diamine

Established Synthetic Routes from Precursors

The synthesis of 2-Chloropyridine-3,4-diamine often begins with readily available substituted pyridine (B92270) precursors. These routes typically involve multiple, sequential chemical transformations to introduce the required chloro and diamine functionalities onto the pyridine ring.

Multi-step Procedures from Substituted Pyridines

A common strategy for synthesizing this compound and related structures involves the functionalization of a pre-existing pyridine core. One such pathway starts with 2-chloropyridine (B119429). vulcanchem.com This multi-step process can be adapted for the synthesis of various substituted diaminopyridines and includes the following key transformations:

Oxidation: The initial step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. vulcanchem.com

Nitration: A nitro group is then introduced onto the pyridine ring under controlled conditions. vulcanchem.com

Substitution: The chloro and amino groups are introduced through substitution reactions. vulcanchem.com

Reduction: Finally, the nitro group is reduced to a primary amine, yielding the diamine product. vulcanchem.com

Another established route utilizes 3-aminopyridine (B143674) as the starting material. This method involves the chlorination of 3-aminopyridine to produce 3-amino-2-chloropyridine. orgsyn.org Subsequent amination of this intermediate, for instance by heating it with concentrated aqueous ammonia (B1221849), can yield the final 2,3-diaminopyridine (B105623) product. orgsyn.org Although this specific example yields the 2,3-diamino isomer, the principle of sequential chlorination and amination of an aminopyridine precursor is a foundational strategy in this area of synthesis. orgsyn.org The direct chlorination of pyridine can also serve as an initial step to produce 2-chloropyridine, which is then further functionalized through amination to arrive at the target molecule. smolecule.com

Preparation from 3-Nitropyridin-4-ol Pathways

An alternative and significant synthetic pathway to this compound proceeds from 3-nitropyridin-4-ol. researchgate.net This route involves a distinct three-step procedure. researchgate.net A key intermediate in this pathway is 2-chloro-3-nitropyridin-4-ol (B1418837). The synthesis of this intermediate can be achieved by starting with 2-amino-4-chloro-3-nitropyridine, which is treated with reagents like concentrated hydrochloric acid. google.com Another approach involves the chlorination of 4-chloro-3-nitropyridine-2-ol using a chlorinating agent such as phosphorous oxychloride. google.com Once the 2-chloro-3-nitropyridin-4-ol intermediate is obtained, it undergoes further reactions, including the reduction of the nitro group and amination, to yield this compound.

Advanced Synthetic Approaches and Optimization Studies

Modern synthetic chemistry seeks not only to create molecules but also to optimize the processes for doing so. Research into the synthesis of this compound has explored catalytic methods and strategies to improve reaction efficiency and product quality.

Catalytic Transformations in Synthesis

Catalysis plays a pivotal role in advancing the synthesis of complex amines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen (C-N) bonds and can be applied to the synthesis of aminopyridines. vulcanchem.com These reactions could be used for the direct introduction of amino groups onto a chlorinated pyridine ring or for the selective functionalization of existing amino groups. vulcanchem.com

Flow chemistry offers another advanced approach. The use of a continuous-flow reactor can enable the amination of chloropyridines efficiently, even without a catalyst. researchgate.net By allowing for short reaction times at high temperatures (up to 300°C), flow reactors can overcome the activation energy barriers for reactions that are difficult to achieve under standard batch conditions. researchgate.net This technique can produce aminopyridines in good to excellent yields and can be scaled from milligram to multigram quantities. researchgate.net

Yield Enhancement and Purity Considerations

Maximizing yield and ensuring high purity are critical considerations in chemical synthesis. Modern synthetic methods offer greater control over regioselectivity, which is essential for obtaining the desired substitution pattern and minimizing the formation of unwanted isomers. vulcanchem.com The use of flow reactors contributes to yield enhancement by minimizing the formation of side products due to short reaction times. researchgate.net

In related syntheses, such as that for 5-bromo-2-chloropyridine-3,4-diamine (B178117), specific reaction conditions have been optimized to maximize yield and purity. For example, the reduction of a nitro group using zinc dust in acetic acid and a subsequent halogen exchange using hydrogen peroxide and hydrobromic acid have reported yields of 57.5% and 94%, respectively. Purification techniques like crystallization are employed to improve the final product's purity to greater than 98%. Control over reaction parameters such as temperature and catalyst loading is crucial to prevent side reactions like over-halogenation.

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Nitro Reduction | Zn/AcOH, 20°C, 3.3 h | 57.5% | N/A | |

| Bromination | HBr/H₂O₂, 100°C, 8 h | 94% | 98.2% | |

| Amination (Schiff Base) | 3-amino-2-chloropyridine, 4-nitrobenzaldehyde, MgSO₄, CH₂Cl₂, RT, 4h | 85% | Recrystallized | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. msuniv.ac.in While specific studies on the "green synthesis" of this compound are not extensively documented, general green principles can be applied to its production.

Key areas for applying green chemistry include the choice of solvents, catalysts, and energy sources. msuniv.ac.in The use of environmentally benign solvents like water, ionic liquids, or supercritical carbon dioxide could replace traditional volatile organic solvents, reducing pollution. mdpi.com For example, some syntheses of related heterocyclic compounds have been successfully carried out in water. mdpi.com

Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of catalysts that can be recycled and reused. msuniv.ac.in The palladium-catalyzed reactions mentioned previously are an example of this principle. vulcanchem.com Furthermore, optimizing energy efficiency by using alternative energy sources like microwave irradiation or ultrasound (sonochemistry) can lead to shorter reaction times and reduced energy consumption compared to conventional heating. msuniv.ac.in The use of flow reactors also aligns with green chemistry principles by offering better process control, improved safety, and potentially reduced solvent and energy usage. researchgate.net Avoiding hazardous reagents, such as the potential to replace toxic gases with safer alternatives, is another important consideration in making the synthesis more environmentally friendly. google.com

Reactivity and Mechanistic Investigations of 2 Chloropyridine 3,4 Diamine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, due to the electronegative nitrogen atom, is electron-deficient, which makes it susceptible to nucleophilic attack. wikipedia.orgjscimedcentral.com This effect is particularly pronounced at the 2- and 4-positions. uoanbar.edu.iqquora.com Consequently, the chlorine atom at the 2-position of 2-chloropyridine-3,4-diamine is prone to displacement by various nucleophiles. smolecule.comvulcanchem.com Such reactions are analogous to nucleophilic aromatic substitution (SNAr) and are a cornerstone of pyridine chemistry. youtube.comresearchgate.net

Role of the Pyridine Nitrogen in Reactivity

The nitrogen atom in the pyridine ring plays a crucial role in activating the 2-position towards nucleophilic substitution. vaia.comaskfilo.com Its electron-withdrawing inductive and resonance effects decrease the electron density at the ortho (2- and 6-) and para (4-) positions of the ring. uoanbar.edu.iqaskfilo.com This electron deficiency makes the carbon atom bonded to the chlorine more electrophilic and thus more susceptible to attack by a nucleophile. askfilo.com

The attack of a nucleophile at the 2-position leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The pyridine nitrogen can stabilize this intermediate by delocalizing the negative charge through resonance. uoanbar.edu.iqvaia.com This stabilization is most effective when the attack occurs at the 2- or 4-positions, as the negative charge can be accommodated on the electronegative nitrogen atom in one of the resonance structures. jscimedcentral.comquora.com

Comparative Analysis with Isomeric Chloropyridines (e.g., 2-chloropyridine (B119429) vs. 3-chloropyridine (B48278) reactivity)

A comparison of the reactivity of chloropyridine isomers in nucleophilic substitution reactions highlights the importance of the chlorine atom's position relative to the pyridine nitrogen. 2-Chloropyridine and 4-chloropyridine (B1293800) are significantly more reactive towards nucleophiles than 3-chloropyridine. uoanbar.edu.iqvaia.comaskfilo.com In fact, 3-chloropyridine is reported to be about 10,000 times less reactive than 2-chloropyridine and 100,000 times less reactive than 4-chloropyridine when reacting with the methoxide (B1231860) ion. uoanbar.edu.iq

The enhanced reactivity of the 2- and 4-isomers is attributed to the ability of the nitrogen atom to stabilize the intermediate formed during the nucleophilic attack through resonance. vaia.comaskfilo.com For 2-chloropyridine and 4-chloropyridine, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing factor. uoanbar.edu.iq In contrast, for 3-chloropyridine, the negative charge in the intermediate cannot be delocalized onto the nitrogen atom. This lack of resonance stabilization makes the intermediate less stable and the activation energy for the reaction higher, resulting in a much slower reaction rate. vaia.comaskfilo.com

The presence of two electron-donating amino groups in this compound would be expected to increase the electron density of the pyridine ring, potentially decreasing its reactivity towards nucleophiles compared to unsubstituted 2-chloropyridine. However, the fundamental principles of pyridine nitrogen's activating effect on the 2-position remain the same.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution reactions compared to benzene. wikipedia.orguoanbar.edu.iq The electronegative nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often used for electrophilic substitution, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring towards electrophilic attack. uoanbar.edu.iq

However, the presence of strongly electron-donating substituents, such as the two amino groups in this compound, can facilitate electrophilic substitution. chempanda.com These groups activate the ring towards electrophilic attack. The directing influence of the substituents will determine the position of substitution. In pyridine, electrophilic attack generally occurs at the 3- or 5-position, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen. uoanbar.edu.iq For this compound, the directing effects of the two amino groups and the chlorine atom would need to be considered to predict the precise substitution pattern.

For instance, the nitration of this compound and its derivatives with nitric acid in concentrated sulfuric acid has been shown to result in the formation of nitro derivatives. researchgate.net

Cyclization Reactions

The presence of adjacent amino groups at the 3- and 4-positions, along with the reactive chlorine atom at the 2-position, makes this compound a versatile precursor for the synthesis of fused heterocyclic systems. vulcanchem.com These reactions often involve the participation of the diamine functionality in the formation of a new ring fused to the pyridine core.

Formation of Fused Heterocyclic Systems

This compound can be used to synthesize a variety of fused heterocycles, which are important scaffolds in medicinal chemistry and materials science. ias.ac.in For example, it can react with 1,2-dicarbonyl compounds, such as benzil, to form pyrido[2,3-b]pyrazines. thieme-connect.de

Another important class of fused heterocycles that can be synthesized from this compound derivatives are imidazo[4,5-c]pyridines. mdpi.com The general strategy involves the condensation of the diamine with a suitable reagent to form the imidazole (B134444) ring.

Furthermore, the nitration of this compound can lead to the formation of 1H- smolecule.comwikipedia.orgvaia.comtriazolo[4,5-c]pyridine 2-oxide derivatives through a cyclization process. researchgate.net This reaction highlights the ability of the diamine moiety to participate in intramolecular ring-forming reactions under specific conditions.

The following table provides examples of fused heterocyclic systems synthesized from this compound and related compounds.

| Starting Material | Reagent(s) | Fused Heterocycle | Reference |

| This compound | Benzil | 2,3-Diphenyl-pyrido[2,3-b]pyrazine | thieme-connect.de |

| This compound | Nitric acid, Sulfuric acid | 4-Chloro-1H- smolecule.comwikipedia.orgvaia.comtriazolo[4,5-c]pyridine 2-oxide | researchgate.net |

| 2-Chloro-N4-methylpyridine-3,4-diamine | Nitric acid, Sulfuric acid | 4-Chloro-1-methyl-1H- smolecule.comwikipedia.orgvaia.comtriazolo[4,5-c]pyridine 2-oxide | researchgate.net |

Mechanistic Pathways of Intramolecular Cyclizations

The mechanisms of intramolecular cyclizations involving this compound derivatives depend on the specific reactants and reaction conditions. In many cases, the reaction is initiated by the nucleophilic character of one of the amino groups.

For example, in the formation of imidazo[4,5-c]pyridines, one of the amino groups of the diamine typically attacks a carbonyl group or its equivalent, followed by an intramolecular condensation and dehydration to form the imidazole ring.

In the case of the formation of 1H- smolecule.comwikipedia.orgvaia.comtriazolo[4,5-c]pyridine 2-oxides during nitration, the reaction likely proceeds through the diazotization of one of the amino groups, followed by an intramolecular cyclization onto the other amino group. researchgate.net

The synthesis of spirocyclic indolines through an interrupted Bischler–Napieralski reaction provides another example of a complex intramolecular cyclization. nih.gov While not directly involving this compound, the use of a 2-chloropyridine/trifluoromethanesulfonic anhydride (B1165640) reagent system highlights the role of pyridine derivatives in facilitating such transformations by forming highly reactive intermediates. nih.govorgsyn.org

Palladium-catalyzed intramolecular N-arylation is another powerful method for the synthesis of fused heterocycles from 1,2-diamines, demonstrating a modern approach to these cyclization reactions. ucl.ac.uk

Oxidation and Reduction Pathways of the Diamine Moiety

The diamine functionality at the 3- and 4-positions of the this compound ring is a key locus of reactivity, susceptible to both oxidation and reduction under specific conditions. These transformations are pivotal for the synthesis of various heterocyclic systems and derivatives.

The oxidation of the ortho-diamine moiety in this compound can lead to the formation of novel heterocyclic structures. A significant and well-documented oxidation pathway involves oxidative cyclization under nitrating conditions.

Nitrative Cyclization to form Triazole Oxides

Research has shown that the treatment of this compound with a nitrating mixture, specifically excess nitric acid in concentrated sulfuric acid, results in an intramolecular cyclization. This reaction does not lead to a simple nitration of the aromatic ring but rather to the formation of a fused triazole N-oxide system. The ortho-diamine groups are oxidized and cyclize to form a 1,2,3-triazole ring.

The reaction proceeds to yield 4-chloro-1H- researchgate.netacs.orgresearchgate.nettriazolo[4,5-c]pyridine 2-oxide. researchgate.net Further nitration of this product can occur at higher temperatures (80–90°C), introducing a nitro group onto the pyridine ring to yield 4-chloro-7-nitro-1H- researchgate.netacs.orgresearchgate.nettriazolo[4,5-c]pyridine 2-oxides. researchgate.net This transformation highlights the reactivity of the diamine moiety towards strong oxidizing and acidic media, favoring cyclization over simple substitution.

The formation of the 1,2,3-triazole 2-oxide framework is a known outcome for the nitration of ortho-diamines in other heterocyclic systems as well. researchgate.net

Table 3.4.1: Oxidative Cyclization of this compound

| Reactant | Reagents | Temperature | Product | Reference |

| This compound | Excess HNO₃ in concentrated H₂SO₄ | 60°C | 4-Chloro-1H- researchgate.netacs.orgresearchgate.nettriazolo[4,5-c]pyridine 2-oxide | researchgate.net |

| 4-Chloro-1H- researchgate.netacs.orgresearchgate.nettriazolo[4,5-c]pyridine 2-oxide | Excess HNO₃ in concentrated H₂SO₄ | 80-90°C | 4-Chloro-7-nitro-1H- researchgate.netacs.orgresearchgate.nettriazolo[4,5-c]pyridine 2-oxide | researchgate.net |

This table summarizes the reaction conditions for the oxidative cyclization of this compound.

While specific studies detailing the reduction of the diamine moiety of this compound are not extensively documented in the provided search results, the reactivity of aromatic diamines suggests potential reduction pathways. Generally, the reduction of aromatic amines is less common than the reduction of nitro groups to form amines. However, under certain catalytic conditions, modifications to the amino groups or the aromatic system can occur.

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful tool for the reduction of various functional groups. In the context of diaminopyridines, catalytic hydrogenation is more commonly employed for dehalogenation or reduction of other substituents on the ring. For instance, the catalytic reduction of 2,3-diamino-5-bromopyridine (B182523) using a palladium catalyst results in dehalogenation to form 2,3-diaminopyridine (B105623). While this demonstrates the utility of catalytic hydrogenation, it does not directly address the reduction of the diamine itself. It is conceivable that under harsh hydrogenation conditions (high pressure and temperature), the pyridine ring itself could be reduced to a piperidine (B6355638) ring.

Deamination

Deamination, the removal of an amino group, is another potential transformation. This can sometimes be achieved via diazotization followed by reduction. For instance, studies on other diaminopyrimidine systems have explored deamination reactions. The amino group at the 2-position of some diaminopyrimidines can be removed by treatment with nitrous acid, whereas the 4-amino group is often removed by acid or alkaline hydrolysis. The specific outcome is highly dependent on the structure of the molecule and the reaction conditions.

Further research is required to fully elucidate the specific reduction pathways of the diamine moiety in this compound and to determine the resulting products and their potential applications.

Applications As a Versatile Building Block in Heterocyclic Synthesis

Precursor for Imidazopyridine Derivatives

The ortho-diamino functionality of 2-chloropyridine-3,4-diamine is ideally suited for the synthesis of imidazopyridine scaffolds, which are bioisosteres of purines and exhibit a broad range of biological activities. researchgate.netmdpi.com The compound serves as a key starting material for both Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines.

The most common strategy for synthesizing the imidazopyridine core involves the condensation of a diaminopyridine with a carbonyl-containing compound. nih.govmdpi.com this compound readily undergoes cyclization reactions with various electrophilic reagents to form the imidazole (B134444) ring fused to the pyridine (B92270) core.

Common synthetic approaches include:

Reaction with Carboxylic Acids and Derivatives: Condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures, is a straightforward method to yield 2-substituted imidazopyridines. nih.gov

Reaction with Aldehydes: The reaction with aldehydes, typically under oxidative conditions, provides another efficient route. nih.gov A tandem process starting from 2-chloro-3-nitropyridine (B167233) involves reduction of the nitro group to form the diamine in situ, followed by heteroannulation with aldehydes. nih.gov

Reaction with Carbon Disulfide: Treatment with carbon disulfide in the presence of a base like potassium hydroxide (B78521) can be used to form imidazo[4,5-b]pyridine-2-thiones. nih.gov

Palladium-Catalyzed Amidation: A palladium-catalyzed coupling reaction between 2-chloro-3-amino-pyridines and primary amides, followed by in situ cyclization, offers a regioselective pathway to N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.org

Reaction with Carbonyl diimidazole (CDI): this compound can be treated with CDI to furnish the corresponding imidazolone, such as 6-chloro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. researchgate.net

The table below summarizes selected synthetic methods for imidazopyridine derivatives starting from related diamines.

| Starting Material | Reagent(s) | Product Type | Reference |

| Pyridine-2,3-diamine | Carboxylic Acids / PPA | Imidazo[4,5-b]pyridine | nih.gov |

| Pyridine-3,4-diamine | Carboxylic Acids / PPA | Imidazo[4,5-c]pyridine | nih.gov |

| 2-Chloro-3-aminopyridines | Primary Amides / Pd-catalyst | N1-substituted Imidazo[4,5-b]pyridines | organic-chemistry.org |

| This compound | Carbonyl diimidazole (CDI) | Imidazo[4,5-c]pyridin-2-one | researchgate.net |

| 5-Chloropyridine-2,3-diamine (B1270002) | 4-formylbenzoic acid methyl ester | Imidazo[4,5-b]pyridine | arabjchem.org |

Once the imidazopyridine core is constructed, the chlorine atom inherited from the precursor, along with other positions on the heterocyclic system, can be further modified to create diverse libraries of compounds. nih.gov The ability to functionalize the scaffold is crucial for tuning the physicochemical and pharmacological properties of the final molecules. mdpi.comnih.gov

Key derivatization strategies include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for introducing aryl or heteroaryl substituents. It is widely used for the phenylation of chloro-imidazopyridines at various positions, enabling the synthesis of 2-substituted, 6-substituted, and 2,6-disubstituted derivatives. nih.govmdpi.com The use of catalysts like (A-taphos)₂PdCl₂ allows for the rapid derivatization of the imidazo[4,5-b]pyridine core with a broad spectrum of boronic acids. researchgate.netnih.gov

C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the imidazo[1,2-a]pyridine (B132010) ring system, offering an efficient way to introduce new groups without pre-functionalization. nih.govmdpi.com

Nucleophilic Substitution: The chlorine atom on the pyridine ring can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce a range of functional groups.

The following table highlights different functionalization techniques applied to imidazopyridine scaffolds.

| Strategy | Catalyst/Reagent | Position(s) Functionalized | Type of Substituent Added | Reference |

| Suzuki-Miyaura Coupling | Pd(0) complexes, Base | C2, C6 | Aryl, Heteroaryl | mdpi.com |

| Sonogashira Coupling | PdCl₂(PCy₃)₂ | C2 | Alkynyl | nih.gov |

| Direct Alkenylation | Pd(OAc)₂/CuI | C2 | Alkenyl | nih.gov |

| C-H Activation | Ni/Al catalytic system | C3/C5 | Alkynyl | nih.gov |

Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines

Intermediate for Triazolo[4,5-c]pyridine and Analogous Ring Systems

In addition to imidazole-based systems, this compound serves as a precursor for other fused heterocycles, notably triazolopyridines. The reaction of the ortho-diamine with nitrous acid or other nitrosating agents leads to the formation of a triazole ring.

Specifically, the nitration of this compound with excess nitric acid in concentrated sulfuric acid results in a cyclization reaction, directly yielding 4-chloro-1H- nih.govCurrent time information in Bangalore, IN.smolecule.comtriazolo[4,5-c]pyridine 2-oxide derivatives. researchgate.netresearchgate.net This transformation highlights the utility of the diamine in constructing the triazole ring system fused to the pyridine core, which is another scaffold of interest in medicinal chemistry. Further nitration at higher temperatures can introduce a nitro group at the 7-position of the triazolopyridine ring. researchgate.net

Role in the Construction of Diverse Pharmaceutical Scaffolds

The imidazopyridine and triazolopyridine cores derived from this compound are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with numerous biological targets. researchgate.netnih.gov Consequently, the diamine is a valuable starting material for synthesizing a wide range of potential therapeutic agents. smolecule.comnih.gov

Examples of pharmaceutical scaffolds developed from this intermediate include:

Kinase Inhibitors: Imidazo[4,5-c]pyridines have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and other kinases, which are important targets in oncology and immunology. mdpi.comtheses.cz

Anticonvulsants and Anxiolytics: Certain 2-phenyl-3H-imidazo[4,5-b]pyridine derivatives have been reported as nonbenzodiazepine anticonvulsants and anxiolytics. nih.gov

Antimicrobial Agents: The unique structure of imidazopyridines makes them candidates for the development of new antimicrobial drugs. smolecule.com The 5-bromo-2-chloropyridine-3,4-diamine (B178117) variant has also been studied for this purpose.

Cardiotonic Agents: The imidazo[4,5-b]pyridine-based drug Sulmazole is a known cardiotonic agent. nih.gov

Amide Bond Bioisosteres: The 1,2,3-triazole ring, which can be synthesized from the diamine, is recognized as a bioisostere for the amide bond, making it a useful replacement in drug design to improve metabolic stability or other pharmacokinetic properties. nih.gov

Development of Agrochemical Intermediates

Beyond pharmaceuticals, this compound and its parent compound, 2-chloropyridine (B119429), are important intermediates in the agrochemical industry. smolecule.comnih.gov The reactivity of the compound allows for the synthesis of derivatives used in the development of herbicides and fungicides. smolecule.comconnectchemicals.com For instance, derivatives of 5-bromo-2-chloropyridine-3,4-diamine have been shown to inhibit plant growth by interfering with key metabolic processes, forming the basis for the development of selective herbicides.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of pyridine (B92270) derivatives. nih.gov It allows for the accurate calculation of molecular geometries, electronic properties, and vibrational frequencies, offering insights that are often complementary to experimental data. researchgate.net

The electronic properties of a molecule are crucial in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding this reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com

For pyridine derivatives, the distribution of HOMO and LUMO densities can reveal sites susceptible to electrophilic or nucleophilic attack. mdpi.com For instance, in related amino-chloropyridine systems, HOMO densities have been observed to be localized on the pyridine ring and amino groups, while LUMO densities are also found on the ring, indicating the regions most involved in electronic transitions and chemical reactions. mdpi.com The presence of both electron-donating amino groups and an electron-withdrawing chloro substituent on the pyridine ring of 2-Chloropyridine-3,4-diamine creates a unique electronic profile that influences its reactivity.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Data for Related Pyridine Derivatives No direct data was found for this compound. The table below includes data for structurally similar compounds to provide context.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| N1,N4-Di(pyridin-2-yl)benzene-1,4-diamine | B3LYP/6-31G(d,p) | -5.18 | -1.79 | 3.39 |

| biosynth.comH | B3LYP/6-31G(d,p) | -5.18 | -1.79 | 3.39 |

| researchgate.netH | B3LYP/6-31G(d,p) | -5.85 | -1.79 | 4.06 |

This data is derived from studies on related diaminopyridine compounds and illustrates typical energy values calculated using DFT methods. rsc.org

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. nih.govresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data. nih.gov This comparison aids in the definitive assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the pyridine ring and its substituents. nih.govresearchgate.net

Studies on similar molecules like 4-amino-2,6-dichloropyridine (B16260) and 2-chloro-3,5-dinitropyridine (B146277) have demonstrated that using the B3LYP functional with basis sets like 6-31G(*) and 6-311+G(**) provides a good correlation between calculated and observed frequencies after applying appropriate scaling factors. nih.gov This methodology helps to understand how intermolecular interactions, such as hydrogen bonding, in the solid state can influence the vibrational modes. researchgate.net For this compound, the amino groups are expected to participate in significant hydrogen bonding, which would be reflected in the vibrational spectra. biosynth.com

Vibrational Spectroscopy Interpretation

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of their behavior over time. This technique is particularly useful for understanding complex processes such as intermolecular interactions and the binding of a ligand to a receptor.

The amino and chloro groups on the pyridine ring of this compound are capable of forming various non-covalent interactions, including hydrogen bonds and halogen bonds. biosynth.com MD simulations can model these interactions in detail, providing insights into how molecules of this compound might aggregate in the solid state or interact with solvent molecules in a solution. researchgate.net Studies on related amino-chloropyridine derivatives have highlighted the importance of N-H···N and N-H···O hydrogen bonds in forming supramolecular assemblies. mdpi.comresearchgate.net The chlorine atom can also participate in halogen bonding, which is an increasingly recognized interaction in molecular design.

Derivatives of this compound are of interest in medicinal chemistry. MD simulations, often used in conjunction with molecular docking, are a key tool for predicting how these molecules might bind to biological targets like proteins or enzymes. plos.org These simulations can estimate the binding free energy, which is a measure of the affinity of a ligand for its receptor. plos.org

By simulating the ligand-receptor complex, researchers can analyze the stability of the binding pose and identify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to the binding affinity. acs.org This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to design new derivatives with improved potency and selectivity for a specific biological target. nih.govarxiv.org For example, studies on similar chloropyridine derivatives have shown that the chloro group can play a significant role in binding affinity by interacting with hydrophobic pockets in the receptor's active site. nih.gov

Investigation of Intermolecular Interactions

Quantum Chemical Characterization of Reaction Pathways

The elucidation of reaction mechanisms at a molecular level is fundamental to understanding and predicting chemical reactivity. For this compound, computational chemistry, particularly quantum chemical methods, provides a powerful lens through which to examine the intricate details of its reaction pathways. These theoretical studies can model the energetic landscapes of potential reactions, identify key intermediates, and characterize the high-energy transition states that govern reaction rates. While specific comprehensive studies on the reaction pathways of this compound are not extensively documented in publicly available literature, we can draw parallels and infer likely mechanistic behavior from computational analyses of closely related pyridine and diaminopyridine systems.

Transition State Analysis

Transition state theory is a cornerstone of chemical kinetics, and its computational application allows for the precise location of transition state structures on a potential energy surface. These analyses provide critical information about the activation energy of a reaction, which is a primary determinant of its feasibility and rate.

In reactions involving substituted pyridines, such as nucleophilic aromatic substitution or cyclization, transition state analysis is crucial for understanding regioselectivity and the influence of substituents. For instance, in the context of cyclization reactions, which are highly relevant for diaminopyridines, density functional theory (DFT) calculations can be employed to model the transition states of various possible cyclization pathways. e3s-conferences.org Studies on similar systems have shown that the presence and nature of substituents can significantly alter the energy barriers of these pathways. For example, in the cyclization of pseudopeptidic macrocycles containing pyridine units, computational studies have revealed that anions can stabilize the transition states through hydrogen bonding, thereby acting as a template and favoring macrocyclization over competing oligomerization reactions. nih.gov The transition state for such a reaction involves the formation of a new bond and the simultaneous approach of the reacting ends of the molecule, a process that is often facilitated by a catalyst or, as in this case, a templating anion. nih.govsciforum.net

For a molecule like this compound, a key reaction pathway of interest would be intramolecular cyclization to form fused heterocyclic systems. A transition state analysis of such a process would likely involve the optimization of the geometry of the high-energy intermediate state leading to the cyclized product. The chlorine atom at the 2-position and the amino groups at the 3 and 4-positions would play significant electronic and steric roles in determining the geometry and energy of this transition state. For example, theoretical investigations into the substitution reaction of 2-chloropyridine (B119429) derivatives have utilized molecular orbital calculations to understand the change in Gibbs free energy between the initial and transition states, confirming the presence of a Meisenheimer complex as an intermediate. researchgate.net

Proton Transfer Mechanisms in Related Systems

Proton transfer is a fundamental chemical process, and in molecules containing multiple basic sites like this compound, understanding the thermodynamics and kinetics of protonation is key to predicting its behavior in different chemical environments. The pyridine nitrogen and the two amino groups are all potential sites for protonation.

Computational studies on the related compound 3,4-diaminopyridine (B372788) (3,4-DAP) have provided significant insights into its proton transfer behavior. Experimental and theoretical investigations on the proton transfer complex between 3,4-DAP and various proton donors have been conducted. bohrium.commdpi.comnih.gov These studies, often employing DFT, have shown that proton transfer can be significantly influenced by the solvent environment. mdpi.com In the gas phase, a hydrogen-bonded complex may be formed without complete proton transfer. mdpi.com However, in polar solvents, complete proton transfer from a sufficiently acidic donor to the pyridine nitrogen of 3,4-DAP is often observed. mdpi.com The calculated N-H and O···H bond distances in the optimized geometries of these complexes in different solvents provide clear evidence for the location of the proton. mdpi.com

Furthermore, studies on 2,6-diaminopyridine (B39239) (2,6-DAP) have also shed light on the effects of proton transfer on the electronic and photophysical properties of diaminopyridines. researchgate.net Upon protonation, a significant decrease in the HOMO-LUMO energy gap is often observed, which is consistent with a red shift in the absorption spectrum. researchgate.net This highlights how protonation can tune the electronic structure and, consequently, the reactivity and spectral properties of the molecule.

For this compound, the presence of the electron-withdrawing chlorine atom at the 2-position is expected to decrease the basicity of the pyridine nitrogen compared to 3,4-DAP. Computational studies could precisely quantify this effect by calculating the proton affinities of the different nitrogen atoms in the molecule. Such calculations would involve optimizing the geometries of the neutral and protonated forms of the molecule and calculating the energy difference. This information would be critical for predicting the site of protonation and the pKa values of the conjugate acids. The interplay between the electron-donating amino groups and the electron-withdrawing chloro substituent would create a unique electronic environment influencing the proton transfer dynamics.

Pharmacological and Biological Research of 2 Chloropyridine 3,4 Diamine Derivatives

Antitumor/Antiproliferative Activities of Derived Compounds

Derivatives based on the 2-chloropyridine (B119429) scaffold have demonstrated significant potential as antitumor and antiproliferative agents. These compounds exert their effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.

A notable area of investigation has been the development of telomerase inhibitors. For instance, a series of novel 2-chloro-pyridine derivatives incorporating flavone (B191248) or 1,3,4-oxadiazole (B1194373) moieties have been synthesized and evaluated for their anticancer properties. nih.govnih.gov Bioassay results showed that certain compounds exhibited potent activity against gastric cancer cells (SGC-7901). nih.govnih.gov Specifically, compounds featuring a flavone moiety, such as 6e and 6f, displayed IC50 values of 22.28 µg/mL and 18.45 µg/mL, respectively, against the SGC-7901 cell line. nih.gov Similarly, derivatives possessing a 1,3,4-oxadiazole ring, like compounds 6o and 6u, were also highly effective against the same cell line. nih.gov

Further studies have focused on creating nicotinonitrile derivatives from 2-chloropyridine precursors. One such derivative, compound 14a, demonstrated remarkable effectiveness against a panel of cancer cell lines, with IC50 values of 25 nM against NCIH 460 (large cell lung cancer) and 16 nM against RKOP 27 (colon cancer). acs.orgacs.org Another study synthesized 2-aminoethylenamino-6-indolylnicotinonitriles from 2-chloropyridine intermediates, which showed potent antiproliferative activity against HeLa (cervix adenocarcinoma), SK-OV-3 (ovarian adenocarcinoma), and MCF-7 (breast adenocarcinoma) cells, with IC50 values in the low micromolar range. chapman.edu

The introduction of an indole (B1671886) core to the 2-amino-3-cyanopyridine (B104079) structure, derived from 2-chloropyridine precursors, has also yielded highly potent antitumor agents. One of the most promising compounds from this series, compound 27, exhibited exceptionally strong activity against A549 (lung carcinoma), H460, HT-29 (colon adenocarcinoma), and SMMC-7721 (hepatocellular carcinoma) cell lines, with IC50 values in the nanomolar range, significantly more potent than the reference compound. bohrium.com

Table 1: Antiproliferative/Antitumor Activity of 2-Chloropyridine-3,4-diamine Derivatives

| Compound | Derivative Type | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|---|

| Compound 6e | Flavone-containing | SGC-7901 (Gastric) | 22.28 µg/mL | nih.gov |

| Compound 6f | Flavone-containing | SGC-7901 (Gastric) | 18.45 µg/mL | nih.gov |

| Compound 6o | 1,3,4-Oxadiazole-containing | SGC-7901 (Gastric) | Potent Activity | nih.gov |

| Compound 14a | Nicotinonitrile | NCIH 460 (Lung) | 25 nM | acs.orgacs.org |

| Compound 14a | Nicotinonitrile | RKOP 27 (Colon) | 16 nM | acs.orgacs.org |

| Compound 15a | 2-aminoethylenamino-6-indolylnicotinonitrile | HeLa, SK-OV-3, MCF-7 | 4.1-13.4 µM | chapman.edu |

| Compound 27 | 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | H460 (Lung) | 0.23 nM | bohrium.com |

| Compound 27 | 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | HT-29 (Colon) | 0.65 nM | bohrium.com |

| Compound 35 | Chloropyrazine-tethered pyrimidine (B1678525) | DU-145 (Prostate) | 5 µg/mL | mdpi.com |

Antimicrobial and Antifungal Efficacy of Derived Compounds

The structural motif of this compound is a key component in the synthesis of compounds with significant antimicrobial and antifungal properties. mdpi.com These derivatives have shown efficacy against a range of pathogenic bacteria and fungi. mdpi.com

For example, Schiff bases derived from 2,6-diaminopyridine (B39239) (a related diamine) have been synthesized and tested for their antimicrobial activity. innovareacademics.in These compounds showed notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with some derivatives exhibiting potency comparable to the standard drug ciprofloxacin. innovareacademics.ininnovareacademics.in

In the realm of antifungal research, pyridine-based derivatives have also been explored. Pyridine-containing azetidin-2-one (B1220530) derivatives were synthesized and screened against Aspergillus niger and Penicillium rubrum, with some compounds showing mild to moderate activity compared to the standard, fluconazole. scirp.org Studies on quaternized chitosan (B1678972) derivatives incorporating a pyridine (B92270) ring indicated that the position of the nitrogen atom on the pyridine ring influences antifungal activity. mdpi.com Furthermore, Schiff bases of inulin (B196767) bearing a pyridine ring have been shown to have enhanced antifungal activity against plant pathogens like Botrytis cinerea. semanticscholar.org

Table 2: Antimicrobial and Antifungal Activity of Pyridine Diamine Derivatives

| Derivative Type | Microorganism | Activity/MIC Value | Source |

|---|---|---|---|

| Isatin Schiff Base (MS2) | Bacillus subtilis | Potency equal to Ciprofloxacin | innovareacademics.in |

| Isatin Schiff Base (MS1, MS2, MS4, MS5) | Staphylococcus aureus | 12.5 µg/ml | innovareacademics.in |

| Isatin Schiff Base (MS3, MS5) | Aspergillus niger | Good activity | innovareacademics.in |

| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidin-2-one (4a) | Various bacteria & fungi | Most active in series | scirp.org |

| Pyridine-benzothiazole hybrids | P. aeruginosa, E. coli, S. aureus | Poor to fair activity | acs.org |

| Chloropyrazine-tethered pyrimidine (Compound 31) | Various bacteria & fungi | 45.37 µM | mdpi.com |

Antiviral and Anti-inflammatory Properties of Derived Compounds

The this compound scaffold is also a building block for molecules with potential antiviral and anti-inflammatory effects. mdpi.com The development of new antiviral agents is a critical area of research, and pyridine derivatives are among the compounds being investigated. mdpi.comnih.gov While specific antiviral data for direct derivatives of this compound is emerging, the broader class of pyridine compounds is recognized for its antiviral potential. amazonaws.commdpi.com For instance, derivatives of 5-chlorouridine, which shares some structural elements, have documented antiviral activity.

In terms of anti-inflammatory properties, research has pointed towards the potential of these compounds to modulate inflammatory pathways. nih.gov Studies on related diaminopyridine derivatives, such as 2-N-(4-methoxyphenyl)pyridine-2,3-diamine, have shown that they can reduce the expression levels of cyclooxygenase (COX-1 and COX-2) enzymes in vitro, which are key mediators of inflammation. Other chlorinated pyridine derivatives have also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The versatility of the 4-amino-2-chloropyridine (B126387) structure makes it a key intermediate in the synthesis of various anti-inflammatory agents. chemicalbook.com

Enzyme Inhibition Studies of Derived Compounds

A primary mechanism through which derivatives of this compound exert their biological effects is through the inhibition of specific enzymes. This has made them attractive candidates for targeted therapies, particularly in oncology.

As mentioned previously, telomerase is a key target. Derivatives of 2-chloropyridine containing flavone or 1,3,4-oxadiazole moieties have been identified as potent telomerase inhibitors. nih.govnih.govresearchgate.net One flavone-containing compound (6e) was found to strongly inhibit telomerase with an IC50 value of 0.8 µM. nih.gov A 1,3,4-oxadiazole derivative (6o) also showed significant telomerase inhibition with an IC50 of 2.3 µM. nih.govwiley.com

Kinase inhibition is another major area of research. Analogs of 5-bromo-2-chloropyridine-3,4-diamine (B178117) have been investigated as inhibitors of Protein Kinase C-theta (PKC-theta), an enzyme implicated in cancer progression. Other research has focused on the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, with certain pyridine derivatives showing potential against both wild-type and mutant forms of the enzyme. nih.gov Additionally, derivatives have been explored as inhibitors for other kinases such as Checkpoint Kinase 1 (CHK1) and Hematopoietic Progenitor Kinase 1 (HPK1). nih.govchemrxiv.org

Beyond cancer-related enzymes, derivatives of 5-chloropyridine-2,3-diamine (B1270002) have been shown to inhibit β-glucuronidase, with some compounds showing more significant activity than the standard D-Saccharic acid 1,4-lactone. nih.govresearchgate.net

Table 3: Enzyme Inhibition by this compound Derivatives

| Derivative Type | Target Enzyme | Inhibition (IC50) | Source |

|---|---|---|---|

| Flavone-containing (6e) | Telomerase | 0.8 µM | nih.gov |

| 1,3,4-Oxadiazole-containing (6o) | Telomerase | 2.3 µM | nih.gov |

| 5-Bromo-2-chloropyridine-3,4-diamine analog | PKC-theta | Potent inhibition | |

| Imidazo[4,5-b]pyridine (from 5-chloropyridine-2,3-diamine) | β-glucuronidase | 29.25 µM | researchgate.net |

| Pyrido[2,3-d]pyrimidine | EGFR | Potent inhibition | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound derivatives. mdpi.com Research has shown that modifications to the substituents on the pyridine ring can significantly enhance or diminish biological activity.

For antiproliferative activity, studies on nicotinonitrile derivatives revealed that the nature of the substituent on an attached phenyl group directly impacts potency. chapman.edu For instance, the presence of a heterocyclic ring or an electron-donating group like a p-methoxy group resulted in higher antiproliferative activity. chapman.edu In another series of nicotinonitrile derivatives, the length of a side chain was found to be a key determinant of efficacy against various cancer cell lines. acs.org

SAR studies on kinase inhibitors have also provided valuable insights. For CHK1 inhibitors, for example, moving a nitrogen atom within a fused ring system from a pyrrolopyridine to a pyrazolopyridine scaffold was found to significantly alter the binding mode and potency, highlighting the importance of the precise geometry of hydrogen bond donors and acceptors. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental for confirming the core structure of 2-Chloropyridine-3,4-diamine. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each atom in the molecule.

In the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring are expected to appear as distinct signals. For this compound, characteristic shifts have been reported at approximately δ 6.78 ppm for the proton at the C5 position and δ 5.92 ppm for the protons of the amino groups at the C3 and C4 positions. smolecule.com The protons of the two amino groups (-NH₂) may appear as broad singlets and can exchange with deuterium (B1214612) oxide (D₂O). The coupling between adjacent protons (H5 and H6) would result in specific splitting patterns, which are critical for confirming their relative positions.

The ¹³C NMR spectrum provides information on each unique carbon atom. For this compound, five distinct signals are expected for the pyridine ring carbons. The carbon atoms bonded to electronegative atoms (chlorine and nitrogen) will be shifted downfield. For the related compound 2-chloropyridine-3-amine, ¹³C NMR signals are observed at δ 139.8 (C), 138.8 (CH), 137.2 (C), 123.5 (CH), and 122.5 (CH). rsc.org Similar shifts would be anticipated for this compound, with adjustments due to the presence of the additional amino group.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | C5-H | ~6.78 smolecule.com | Doublet |

| ¹H | C6-H | Varies | Doublet |

| ¹H | C3-NH₂ | ~5.92 smolecule.com | Broad singlet |

| ¹H | C4-NH₂ | ~5.92 smolecule.com | Broad singlet |

| ¹³C | C2 | Downfield | Attached to Cl and N |

| ¹³C | C3 | Varies | Attached to NH₂ |

| ¹³C | C4 | Varies | Attached to NH₂ |

| ¹³C | C5 | Varies | Aromatic CH |

Note: The table includes available experimental data and expected values based on chemical principles. Precise values can vary with solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is vital for confirming the substitution pattern on the pyridine ring.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-4 bonds). For this compound, a COSY spectrum would show a cross-peak between the signals of the H5 and H6 protons, confirming their adjacency on the pyridine ring. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. github.io It is invaluable for assigning carbon resonances by linking them to their known proton assignments. For instance, the proton signal at ~6.78 ppm would show a correlation to its corresponding C5 carbon signal. smolecule.com

1H and 13C NMR for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the nominal molecular mass is 143.57 Da. smolecule.com In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 143 (for the ³⁵Cl isotope) and 145 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio, which is characteristic for a monochlorinated compound. rsc.org A high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass, confirming the elemental composition.

Predicted adducts under electrospray ionization (ESI) conditions include [M+H]⁺ at m/z 144.03230 and [M+Na]⁺ at m/z 166.01424. uni.lu

The fragmentation pattern under electron ionization (EI) provides structural clues. Common fragmentation pathways for aromatic amines and halogenated pyridines include:

Loss of a chlorine radical (·Cl)

Loss of hydrogen cyanide (HCN) from the pyridine ring

Loss of an amino radical (·NH₂) or ammonia (B1221849) (NH₃)

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | m/z (for ³⁵Cl) | Notes |

|---|---|---|

| [M]⁺ | 143 | Molecular ion peak |

| [M+2]⁺ | 145 | Isotope peak for ³⁷Cl |

| [M+H]⁺ | 144 | Protonated molecule (ESI) uni.lu |

| [M-Cl]⁺ | 108 | Loss of chlorine |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption bands in an IR spectrum and scattered peaks in a Raman spectrum correspond to specific bond vibrations (stretching, bending), providing a fingerprint of the functional groups present.

For this compound, the key vibrational modes include:

N-H Stretching: The two amino groups will give rise to characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ groups usually occurs around 1600-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

For this compound, X-ray crystallography has been used to confirm the planarity of the pyridine ring. smolecule.com The analysis revealed bond angles of approximately 120° ± 2° at the carbon atom substituted with chlorine. smolecule.com A full crystallographic study would determine the unit cell parameters, space group, and the three-dimensional packing of the molecules in the crystal lattice. In the solid state, extensive intermolecular hydrogen bonding is expected between the amino groups of one molecule and the nitrogen atoms (both pyridine and amino) of neighboring molecules, creating a stable, higher-order supramolecular structure.

Chromatographic Purity Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

Gas Chromatography (GC): GC is frequently used to determine the purity of volatile and thermally stable compounds. Supplier specifications often state a purity of >96.0% for this compound as determined by GC. vwr.com A typical GC method would employ a capillary column (e.g., a nonpolar or medium-polarity phase like a VF-5ms) and a Flame Ionization Detector (FID). rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis and can be adapted for a wide range of compounds. For pyridine derivatives, reversed-phase (RP) HPLC is common. A method for the related 2-chloropyridine (B119429) uses a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier like phosphoric acid or formic acid (for MS compatibility). sielc.com Detection is typically performed using a UV detector, as the pyridine ring is a strong chromophore.

Table 3: Common Chromatographic Conditions for Analysis

| Technique | Typical Column | Typical Mobile/Carrier Phase | Typical Detector |

|---|---|---|---|

| GC | Capillary (e.g., 5% Phenyl Polysiloxane) | Helium or Hydrogen | FID |

Industrial Relevance and Patent Landscape

Role in Pharmaceutical Industry Supply Chains

2-Chloropyridine-3,4-diamine serves as a crucial intermediate in the pharmaceutical industry for the synthesis of bioactive compounds and active pharmaceutical ingredients (APIs). smolecule.com Its structural features, including the presence of amino groups capable of forming hydrogen bonds and a reactive chlorine atom, make it a candidate for pharmaceutical applications. smolecule.com The pyridine (B92270) nucleus itself is a core component in over 7,000 existing drugs. amazonaws.com

The compound functions as a versatile building block in medicinal chemistry, allowing for the construction of more complex molecules with potential therapeutic effects. smolecule.com The chlorine atom at the 2-position can undergo nucleophilic substitution, while the amino groups at the 3 and 4-positions can participate in various condensation and amination reactions. smolecule.com This reactivity allows for the introduction of diverse functional groups and the assembly of intricate molecular architectures necessary for biological activity. Suppliers of heterocyclic compounds often highlight pyridines for their use as intermediates in pharmaceutical applications. apolloscientific.co.uk

Applications in Agrochemical and Fine Chemical Production

In the agrochemical sector, this compound and related pyridine derivatives are utilized in the development of pesticides, including herbicides and fungicides. smolecule.comamazonaws.comchempanda.com The global market for pyridine and its derivatives is significant, with agrochemicals being a primary application area. chempanda.com The reactivity of the compound allows for the creation of derivatives with specific properties tailored for crop protection. smolecule.com For instance, certain 2-chloropyridine (B119429) derivatives are known starting materials for the preparation of various herbicides and fungicides. google.com

Beyond specialized applications, this compound is a valuable component in the broader fine chemical industry. Its utility as a precursor for organic synthesis is significant, where the presence of multiple reaction sites—the chlorine atom and the two amino groups—allows it to be a versatile starting point for a range of molecules. smolecule.com The synthesis of complex chemical entities for research and development often relies on such adaptable building blocks.

Analysis of Patented Synthetic Routes and Applications

The patent landscape for this compound is primarily focused on the synthesis of its precursors, particularly 2-chloropyridine, and the application of its derivatives. Several patented methods highlight different industrial approaches to producing these key intermediates.

Early synthesis routes for chloropyridines involved the gas-phase chlorination of pyridine. smolecule.com A key patent from 1963 describes a process for preparing 2-chloropyridine by reacting chlorine and pyridine in a gaseous phase in the presence of carbon tetrachloride as a moderator to control the reaction. google.com This method was significant for enabling scalable production. smolecule.com Another patented approach involves the diazotization of 2-aminopyridines in a methanolic solution with alkyl nitrites to yield 2-chloropyridines, aiming for a more economically advantageous process. google.com

More recent patents have focused on improving efficiency and safety for industrial-scale production. One such patent details a continuous process for producing 2-chloropyridine through a gaseous phase photolytic reaction of pyridine with chlorine in the presence of water, which helps to increase yield and selectivity while mitigating explosion risks. google.com

Patented applications often center on the use of 2-chloropyridine derivatives as starting materials for agrochemicals. For example, a European patent describes the preparation of specific 2-chloropyridine derivatives that serve as essential precursors for various herbicides and fungicides. google.com

Interactive Table: Patented Synthetic Routes for 2-Chloropyridine and Derivatives

| Patent Number | Title/Subject | Key Innovation | Industrial Application |

| US3153044A | Process for the preparation of 2-chloropyridine | Gaseous phase reaction of chlorine and pyridine with carbon tetrachloride as a diluent. google.com | Production of 2-halopyridines used as intermediates for fungicides and bacteriostatics. google.com |

| DE1695659B1 | Process for the preparation of 2-chloropyridines | Diazotization of 2-aminopyridines using alkyl nitrites in a hydrochloric acid methanolic solution. google.com | Aims for a more technically and economically advantageous process for producing 2-chloropyridines. google.com |

| US3969205A | Process for producing 2-chloropyridine | Continuous gaseous phase photolytic reaction of pyridine and chlorine in the presence of water to improve yield and safety. google.com | Enables continuous industrial-scale production of 2-chloropyridine. google.com |

| EP0462639A1 | Preparation of 2-chloropyridine derivatives | Cyclisation of 1,3-butadiene (B125203) derivatives to form 2-chloropyridine derivatives. google.com | Starting materials for the synthesis of various herbicides and fungicides. google.com |

Future Directions in Industrial Scale-Up and Process Development

The future of industrial production for this compound and similar heterocyclic amines is trending towards more efficient, safer, and environmentally benign manufacturing processes. A significant development in this area is the adoption of continuous flow reactor systems. researchgate.net

Flow chemistry offers several advantages over traditional batch processing for reactions like nitration and amination, which are often part of the synthesis pathway. Microchannel reactors, for example, provide superior mixing and heat transfer, which is crucial for managing exothermic reactions and improving safety and yield. This technology allows for the precise control of reaction parameters, such as temperature and residence time, which can overcome the activation barriers for challenging reactions, like the uncatalyzed nucleophilic aromatic substitution on unactivated 2-chloropyridines at high temperatures. researchgate.net The ability to run reactions continuously also facilitates scaling from milligram to multi-gram or even larger quantities. researchgate.net

Another key direction is the development of greener synthetic methods. Research into the amination of polyhalogenated pyridines has demonstrated the potential of using water as a solvent, creating a more environmentally friendly and low-cost process. acs.org Such base-promoted selective amination in water has been shown to be highly efficient and scalable. acs.org The move away from precious metal catalysts, which are costly and can contaminate the final product, towards catalyst-free or base-promoted reactions represents a significant step forward in sustainable chemical manufacturing. acs.org Future process development will likely focus on integrating these green chemistry principles with advanced reactor technologies to create highly optimized and sustainable industrial-scale production of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloropyridine-3,4-diamine, and how can researchers balance yield and purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, such as nitration, reduction, and chlorination. For example, highlights a related synthesis pathway for chlorinated pyridine derivatives using N-oxidation, nitration, and nucleophilic substitution. Researchers should optimize reaction conditions (e.g., temperature, stoichiometry of reagents like HNO₃ or POCl₃) to minimize side products. Purity can be enhanced via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to verify the aromatic proton environment and amine groups. FT-IR can identify N-H stretching (~3300 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. Compare retention times against analytical standards listed in (e.g., chromatography reagents) .

Q. How can researchers address discrepancies in reported spectral data for this compound?

- Methodological Answer : Contradictions in spectral data (e.g., NMR shifts or IR peaks) may arise from solvent effects, impurities, or tautomerism. Researchers should:

- Replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR).

- Cross-validate with computational methods (e.g., density functional theory (DFT) simulations for predicted spectra).

- Review solvent-specific databases like the NIST Chemistry WebBook ( ) for reference data .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom at the 2-position is electron-withdrawing, activating the pyridine ring for nucleophilic attack. Advanced studies should combine kinetic experiments (e.g., monitoring reaction rates under varying pH) with computational modeling (e.g., molecular dynamics simulations to map electron density, as in ). Use deuterated solvents to isolate isotope effects on reaction pathways .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Conduct accelerated stability studies:

- Store samples at 4°C, 25°C, and 40°C under both dark and UV-light conditions.

- Monitor degradation via HPLC and mass spectrometry (LC-MS).

- For photostability, use quartz cells in controlled UV chambers. emphasizes safety protocols for handling light-sensitive compounds .

Q. What strategies can resolve low yields in the coupling reactions of this compound with boronic acids or organometallic reagents?

- Methodological Answer : Low yields may result from steric hindrance or competing side reactions. Solutions include:

- Employing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with optimized ligands (e.g., XPhos).

- Pre-functionalizing the amine groups with protective groups (e.g., Boc) to reduce undesired coordination.

- Refer to for analogous reactivity patterns in chloropyridine-carboxylic acid derivatives .

Q. How can researchers validate the biological activity of this compound derivatives without commercial assay kits?

- Methodological Answer :

- Synthesize derivatives with modified substituents (e.g., methyl, methoxy) and test in vitro against target enzymes or cell lines.

- Use fluorescence polarization assays or surface plasmon resonance (SPR) for binding affinity measurements.

- ’s analytical framework (e.g., HPLC for purity) ensures reliable bioactivity data .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the solubility of this compound in polar vs. non-polar solvents?

- Methodological Answer : Contradictions may stem from polymorphic forms or residual solvents. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |